molecular formula C23H29NO B1345585 4-Cyano-4'-decyloxybiphenyl CAS No. 70247-25-5

4-Cyano-4'-decyloxybiphenyl

Cat. No.: B1345585
CAS No.: 70247-25-5
M. Wt: 335.5 g/mol
InChI Key: VCYXELFOIWRYLA-UHFFFAOYSA-N
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Description

4-Cyano-4’-decyloxybiphenyl, also known as 4’-decyloxy-4-biphenylcarbonitrile, is a chemical compound with the molecular formula C23H29NO. It is a member of the biphenyl family and is characterized by the presence of a cyano group (-CN) and a decyloxy group (-OC10H21) attached to the biphenyl core. This compound is widely used in the field of liquid crystal materials due to its unique properties .

Mechanism of Action

Target of Action

It is known that this compound is used in the field of materials science, specifically in the development of liquid crystal (lc) materials . Therefore, its primary target could be the molecular structures within these materials that allow for the unique properties of liquid crystals.

Result of Action

The result of the action of 4-Cyano-4’-decyloxybiphenyl is the contribution to the properties of liquid crystal materials . These materials have unique optical and electro-optical properties, which are utilized in various applications, including electronic displays.

Action Environment

The action of 4-Cyano-4’-decyloxybiphenyl is influenced by the environment in which the liquid crystal material is used. Factors such as temperature, electric field, and the presence of other molecules can affect the behavior of the liquid crystal material .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyano-4’-decyloxybiphenyl typically involves the following steps:

Industrial Production Methods

Industrial production of 4-Cyano-4’-decyloxybiphenyl follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity while minimizing the environmental impact and production costs .

Chemical Reactions Analysis

Types of Reactions

4-Cyano-4’-decyloxybiphenyl undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the cyano group to an amine group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Cyano-4’-decyloxybiphenyl has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 4-Cyano-4’-octyloxybiphenyl (8OCB)
  • 4-Cyano-4’-hexyloxybiphenyl (6OCB)
  • 4-Cyano-4’-butyloxybiphenyl (4OCB)

Uniqueness

4-Cyano-4’-decyloxybiphenyl is unique due to its longer alkyl chain (decyloxy group), which imparts distinct liquid crystalline properties compared to its shorter-chain analogs. This results in different mesophase behavior and thermal stability, making it suitable for specific applications in liquid crystal technology .

Properties

IUPAC Name

4-(4-decoxyphenyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29NO/c1-2-3-4-5-6-7-8-9-18-25-23-16-14-22(15-17-23)21-12-10-20(19-24)11-13-21/h10-17H,2-9,18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCYXELFOIWRYLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6072057
Record name [1,1'-Biphenyl]-4-carbonitrile, 4'-(decyloxy)-
Source EPA DSSTox
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Molecular Weight

335.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70247-25-5
Record name 4′-(Decyloxy)[1,1′-biphenyl]-4-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70247-25-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1,1'-Biphenyl)-4-carbonitrile, 4'-(decyloxy)-
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070247255
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [1,1'-Biphenyl]-4-carbonitrile, 4'-(decyloxy)-
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Record name [1,1'-Biphenyl]-4-carbonitrile, 4'-(decyloxy)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-(decyloxy)[1,1'-biphenyl]-4-carbonitrile
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Synthesis routes and methods I

Procedure details

A mixture of 4-cyano-4'-hydroxybiphenyl (56) (10.10 g, 0.052 mol), 1-bromodecane (14.38 g, 0.065 mol), anhydrous potassium carbonate (37.32 g, 0.27 mol), butanone (300 ml) and a trace of potassium iodide was heated under reflux overnight. The cooled solution was filtered to remove inorganic salts and the solvent was removed in vacuo. The residual oil was distilled (to remove excess bromide) and finally purified by column chromatography (dichloromethane) to yield a colourless, low melting solid.
Quantity
10.1 g
Type
reactant
Reaction Step One
Quantity
14.38 g
Type
reactant
Reaction Step One
Quantity
37.32 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To 30 ml of methyl isobutyl ketone were added 3 g of 4-hydroxy-4'-cyanobiphenyl, 21.4 g of 1-bromodecane and 2.5 g of potassium carbonate, and the mixture was reacted under reflux for 30 hours. The reaction mixture was cooled and insoluble substances were removed by filtration. The filtrate was concentrated under a reduced pressure, ethanol was added to the residue and recrystallization was carried out to obtain 5 g of 4-decyloxy-4'-cyanobiphenyl. Thus, 4.1 g of this 4-decyloxy-4'-cyanobiphenyl was dissolved in 25 ml of ethylene glycol, 2.5 ml of 2N sodium hydroxide was added to the solution, and a reaction was carried out under reflux for 4 hours. The reaction liquid was put into dilute hydrochloric acid cooled by ice, and the precipitate was recovered by filtration, washed with water and ethanol, and dried. The dried product was recrystallized from chloroform to obtain 3.0 g of 4'-decyloxybiphenyl-4-carboxylic acid. Then, 20 g of thionyl chloride was dropped into this carboxylic acid and the mixture was reacted under reflux for 2 hours. Unreacted thionyl chloride was removed by distillation under a reduced pressure and 4'-decyloxybiphenyl-4-carboxylic acid chloride was quantitatively recovered.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
21.4 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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